Cas no 904236-46-0 (2-1-(2-Naphthyl)ethylbenzoic Acid)

2-1-(2-Naphthyl)ethylbenzoic Acid 化学的及び物理的性質

名前と識別子

-

- 2-[1-(2-NAPHTHYL)ETHYL]BENZOIC ACID

- 2-(1-naphthalen-2-ylethyl)benzoic acid

- starbld0005294

- NSC-135907

- 2-(1-(Naphthalen-2-yl)ethyl)benzoic acid

- 2-[1-(NAPHTHALEN-2-YL)ETHYL]BENZOIC ACID

- MLS002920325

- NSC135907

- DTXSID30300308

- SMR001797920

- FT-0672625

- 904236-46-0

- CHEMBL2362506

- 2-1-(2-Naphthyl)ethylbenzoic Acid

-

- インチ: InChI=1S/C19H16O2/c1-13(17-8-4-5-9-18(17)19(20)21)15-11-10-14-6-2-3-7-16(14)12-15/h2-13H,1H3,(H,20,21)

- InChIKey: VGPUVBCHZSXLPG-UHFFFAOYSA-N

- ほほえんだ: CC(C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3C(=O)O

計算された属性

- せいみつぶんしりょう: 276.11500

- どういたいしつりょう: 276.115029749g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 365

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.3Ų

- 疎水性パラメータ計算基準値(XlogP): 4.9

じっけんとくせい

- ゆうかいてん: 160-162°C

- PSA: 37.30000

- LogP: 4.68980

2-1-(2-Naphthyl)ethylbenzoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N372050-10g |

2-[1-(2-Naphthyl)ethyl]benzoic Acid |

904236-46-0 | 10g |

$896.00 | 2023-05-17 | ||

| TRC | N372050-500mg |

2-[1-(2-Naphthyl)ethyl]benzoic Acid |

904236-46-0 | 500mg |

$ 81.00 | 2023-09-06 | ||

| TRC | N372050-5g |

2-[1-(2-Naphthyl)ethyl]benzoic Acid |

904236-46-0 | 5g |

$494.00 | 2023-05-17 | ||

| TRC | N372050-2g |

2-[1-(2-Naphthyl)ethyl]benzoic Acid |

904236-46-0 | 2g |

$ 265.00 | 2023-09-06 | ||

| TRC | N372050-1g |

2-[1-(2-Naphthyl)ethyl]benzoic Acid |

904236-46-0 | 1g |

$ 150.00 | 2023-09-06 |

2-1-(2-Naphthyl)ethylbenzoic Acid 関連文献

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

-

Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271

-

Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

2-1-(2-Naphthyl)ethylbenzoic Acidに関する追加情報

Introduction to 2-1-(2-Naphthyl)ethylbenzoic Acid (CAS No. 904236-46-0)

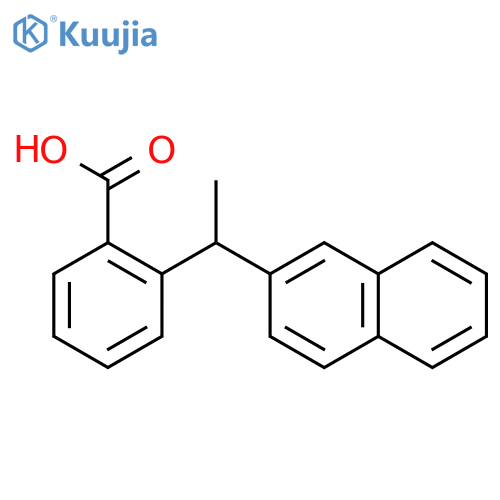

2-1-(2-Naphthyl)ethylbenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 904236-46-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its complex aromatic structure, combines a benzoic acid moiety with a naphthyl-substituted ethyl group, making it a versatile intermediate in the development of novel therapeutic agents. The unique structural features of 2-1-(2-Naphthyl)ethylbenzoic acid position it as a promising candidate for further exploration in drug discovery, particularly in the modulation of biological pathways associated with inflammation, neurodegeneration, and metabolic disorders.

The molecular framework of 2-1-(2-Naphthyl)ethylbenzoic acid consists of a benzoic acid core substituted with an ethyl chain that is further functionalized with a naphthalene ring. This arrangement imparts distinct electronic and steric properties to the molecule, which can be exploited in designing molecules with enhanced binding affinity and selectivity. The presence of the naphthalene moiety, known for its ability to engage in π-stacking interactions with biological targets, suggests potential applications in the development of kinase inhibitors and other small-molecule modulators.

In recent years, there has been a surge in research focused on identifying and synthesizing novel compounds that can interact with biological targets in unique ways. 2-1-(2-Naphthyl)ethylbenzoic acid has emerged as a compound of interest due to its structural complexity and potential biological activity. Studies have begun to explore its interactions with various enzymes and receptors, particularly those implicated in chronic diseases. For instance, preliminary computational studies suggest that this compound may exhibit inhibitory activity against certain cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

The synthesis of 2-1-(2-Naphthyl)ethylbenzoic acid involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps typically include the Friedel-Crafts alkylation to introduce the ethyl group onto the naphthalene ring, followed by esterification or direct functionalization to incorporate the benzoic acid moiety. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have enabled more efficient routes to this compound, reducing the number of synthetic steps and improving overall efficiency.

One of the most compelling aspects of 2-1-(2-Naphthyl)ethylbenzoic acid is its potential as a scaffold for structure-activity relationship (SAR) studies. By systematically modifying various functional groups within its molecular structure, researchers can gain insights into how different chemical moieties influence biological activity. This approach has been instrumental in the development of several classes of drugs that target specific disease pathways. The aromatic system of 2-1-(2-Naphthyl)ethylbenzoic acid, with its ability to form multiple hydrogen bonds and engage in hydrophobic interactions, offers a rich platform for such investigations.

Recent preclinical studies have begun to unravel the pharmacological profile of 2-1-(2-Naphthyl)ethylbenzoic acid. In cell-based assays, this compound has demonstrated modest inhibitory effects on certain inflammatory mediators, suggesting potential therapeutic applications in conditions such as rheumatoid arthritis or inflammatory bowel disease. Additionally, its interaction with mitochondrial enzymes has been explored, indicating possible roles in modulating energy metabolism and oxidative stress—key factors in aging-related diseases.

The chemical stability and solubility profile of 2-1-(2-Naphthyl)ethylbenzoic acid are also areas of active investigation. Understanding these properties is crucial for formulating effective drug candidates that can be delivered orally or through other routes. Preliminary data suggest that this compound exhibits good stability under standard storage conditions but may require solubilizing agents for parenteral administration. Efforts are ongoing to optimize formulations that enhance bioavailability while maintaining chemical integrity.

As research into 2-1-(2-Naphthyl)ethylbenzoic acid progresses, collaboration between synthetic chemists and biologists will be essential for translating laboratory findings into clinical applications. The integration of high-throughput screening technologies with computational modeling will accelerate the discovery process by rapidly identifying derivatives with improved pharmacological properties. Furthermore, advances in biocatalysis may offer sustainable routes to large-scale production of this compound, reducing environmental impact and costs associated with traditional synthetic methods.

The future prospects for 2-1-(2-Naphthyl)ethylbenzoic acid are promising, given its unique structural features and potential therapeutic applications. Continued research will likely uncover new biological functions and expand its utility beyond current hypotheses. As our understanding of disease mechanisms evolves, compounds like 904236-46-0 will play an increasingly important role in developing next-generation therapeutics that address complex pathological conditions more effectively than existing treatments.

904236-46-0 (2-1-(2-Naphthyl)ethylbenzoic Acid) 関連製品

- 2438-04-2(2-Isopropylbenzoic acid)

- 49623-71-4(2,4,6-Triisopropylbenzoic acid)

- 92035-95-5(2,6-Diisopropylbenzoic Acid)

- 108961-55-3(2,4-Bis(propan-2-yl)benzoic Acid)

- 1355804-62-4(N-(cyanomethyl)-N-cyclopentyl-4-fluoro-3-methylbenzamide)

- 933725-48-5(methyl1-(1-methyl-1H-pyrrol-3-yl)ethylamine)

- 182227-24-3((S)-N-(4-Fluorophenyl)-1-hydroxy4-(phenylmethoxy)phenylmethyl-4-oxo-cyclohexanecarboxamide)

- 2138019-73-3(3-(1-aminoethyl)-1-(2,2-dimethylpropyl)-1H-pyrazol-4-ol)

- 878259-34-8(1'-(2-chloroacetyl)-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoxalin]-3'-one)

- 886498-36-8(2,4-Difluorocinnamyl bromide)